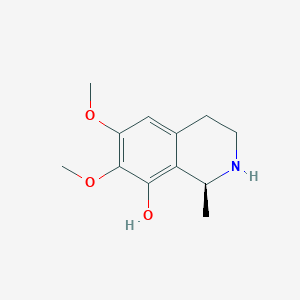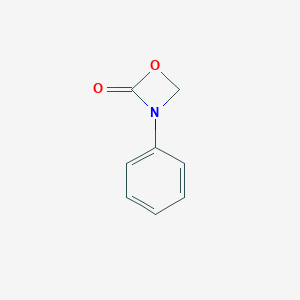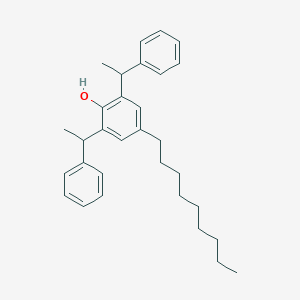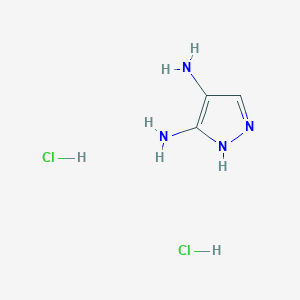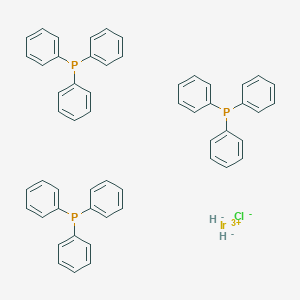
Chlorodihydrotris(triphenylphosphine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodihydrotris(triphenylphosphine)iridium, also known as IrClH[PH3]3, is a transition metal complex that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in catalysis, organic synthesis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Chlorodihydrotris(triphenylphosphine)iridium is not fully understood, but it is believed to involve the transfer of hydrogen atoms from the iridium center to the substrate. This transfer of hydrogen atoms can lead to the formation of new bonds and the reduction of functional groups.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In one study, it was found to be non-toxic to human cancer cells at concentrations up to 100 μM. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Chlorodihydrotris(triphenylphosphine)iridium is its high stability and solubility in organic solvents, which makes it easy to handle and use in lab experiments. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Chlorodihydrotris(triphenylphosphine)iridium. One direction is the development of new catalytic applications, such as the synthesis of new pharmaceuticals and natural products. Another direction is the study of its potential as an anticancer agent, including its mechanism of action and its effectiveness in vivo. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
Chlorodihydrotris(triphenylphosphine)iridium can be synthesized using various methods, but the most common method is the reaction of iridium(III) chloride hydrate with triphenylphosphine in the presence of hydrochloric acid. The reaction occurs at room temperature and yields a dark purple solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Chlorodihydrotris(triphenylphosphine)iridium has been studied extensively for its potential applications in catalysis, organic synthesis, and medicinal chemistry. In catalysis, this compound has been shown to be an effective catalyst for a variety of reactions, including hydrogenation, isomerization, and carbonylation. In organic synthesis, this compound has been used to synthesize complex organic molecules, including natural products and pharmaceuticals. In medicinal chemistry, this compound has shown potential as an anticancer agent and as a catalyst for drug discovery.
Eigenschaften
CAS-Nummer |
17035-59-5 |
|---|---|
Molekularformel |
C54H47ClIrP3 |
Molekulargewicht |
1016.5 g/mol |
IUPAC-Name |
hydride;iridium(3+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.ClH.Ir.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;1H;;;/q;;;;+3;2*-1/p-1 |
InChI-Schlüssel |
RHBKEKKWKABSMQ-UHFFFAOYSA-M |
SMILES |
[H-].[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir+3] |
Kanonische SMILES |
[H-].[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir+3] |
Andere CAS-Nummern |
17035-59-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



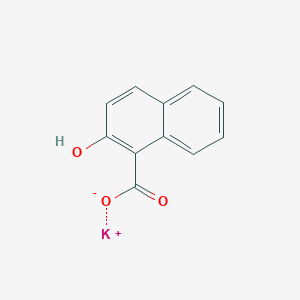
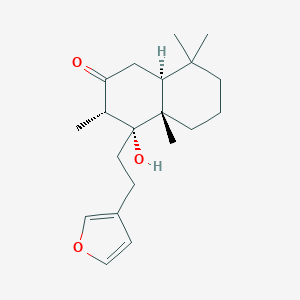
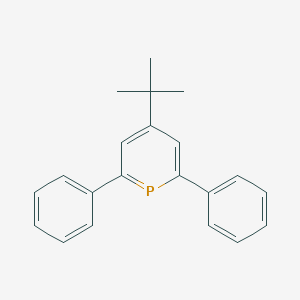
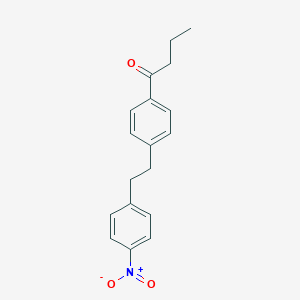
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
